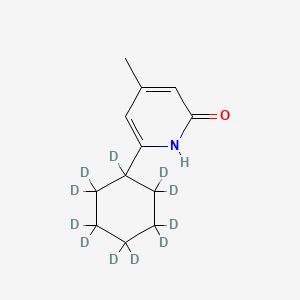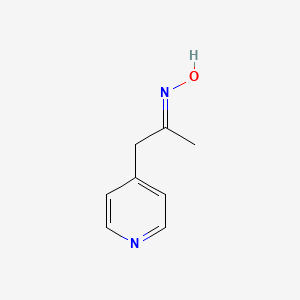![molecular formula C6H7N3O2 B589553 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 126352-85-0](/img/structure/B589553.png)
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazo-pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
This suggests that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Given the potential inhibition of dna synthesis, it can be inferred that the compound may impact pathways related to cell proliferation and growth .
Pharmacokinetics
It’s worth noting that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
The compound has been shown to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours, with a recovery detectable only after 36 hours, returning to pretherapy values by 72 hours . This differential response of normal versus tumor cells can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .
Action Environment
It’s worth noting that the compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that light, moisture, and temperature could potentially affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo-pyrazole ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo-pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazo-pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyrazole ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system.
Scientific Research Applications
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole: Shares a similar core structure but lacks the carboxylic acid group.
Indole Derivatives: These compounds also feature a fused ring system and exhibit diverse biological activities.
Benzofuro[3,2-b]indole: Another heterocyclic compound with a fused ring system, used in various chemical and biological applications.
Uniqueness: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound for further study and application.
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVUUXDFPPZZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665697 |
Source


|
| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126352-85-0 |
Source


|
| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the imidazo-pyrazole derivative, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), exhibit activity against melanoma cells, including those resistant to Vemurafenib?
A1: While the exact mechanism of action of 4I is still under investigation, the research indicates its potential to overcome Vemurafenib resistance in melanoma cells. The study demonstrated that 4I was 1.4 times more effective than Vemurafenib against melanoma cells with acquired resistance to the drug (MEOV PLX-R cells) []. This suggests that 4I might target a different pathway or mechanism in melanoma cells compared to Vemurafenib, potentially bypassing the resistance mechanism. Further research is needed to fully elucidate 4I's mechanism of action and its implications for overcoming drug resistance in melanoma.
Q2: What are the advantages of incorporating 4I into a hydrogel formulation for potential topical treatment of melanoma?
A2: The development of a hydrogel formulation containing 4I (R4HG-4I) shows promise for topical melanoma treatment. The chosen hydrogel utilizes a synthesized antibacterial resin (R4) with favorable properties such as high hydrophilicity, porosity (85%), and excellent swelling capability (552%) []. These features enable the hydrogel to achieve high equilibrium degrees of swelling (EDS) and equilibrium water content (EWC), facilitating sustained drug release. Moreover, the R4HG-4I formulation demonstrated shear-thinning Bingham pseudoplastic fluid behavior with low yield stress, ensuring easy spreadability for potential topical applications []. This approach offers a localized delivery method for 4I, potentially minimizing systemic exposure and side effects while enhancing its effectiveness against melanoma cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)



![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

